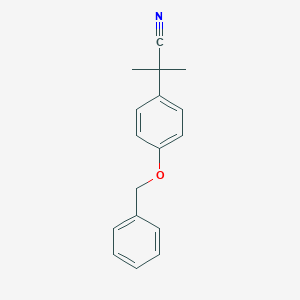

2-(4-(Benzyloxy)phenyl)-2-methylpropanenitrile

Description

Chemical Structure and Properties 2-(4-(Benzyloxy)phenyl)-2-methylpropanenitrile (CAS: 167762-83-6) is a nitrile derivative featuring a para-substituted benzyloxy group on a phenyl ring attached to a 2-methylpropanenitrile backbone. Its molecular formula is C₁₇H₁₇NO, with a molecular weight of 251.33 g/mol (calculated). The benzyloxy group (OCH₂C₆H₅) introduces steric bulk and lipophilicity, while the nitrile (-CN) group enhances reactivity, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals .

Synthesis and Applications This compound is typically synthesized via nucleophilic aromatic substitution or coupling reactions to introduce the benzyloxy moiety.

Propriétés

IUPAC Name |

2-methyl-2-(4-phenylmethoxyphenyl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO/c1-17(2,13-18)15-8-10-16(11-9-15)19-12-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKABJDDQROEPOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CC=C(C=C1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Pathway

This method involves the alkylation of a pre-formed benzyloxy-substituted phenylacetonitrile derivative using bromomethane under strongly basic conditions.

Procedure:

-

Starting Material : 4-Benzyloxybenzaldehyde (1.0 equiv) is dissolved in dimethyl sulfoxide (DMSO).

-

Base Addition : A 50% NaOH solution is added to the reaction mixture.

-

Alkylation : Bromomethane gas is bubbled through the solution at 50°C for 1.5 hours.

-

Workup : The mixture is quenched with ice-water, extracted with diethyl ether, and purified via recrystallization.

Key Parameters:

Advantages:

-

High yield due to efficient methyl group transfer.

-

Minimal side products from over-alkylation.

Benzylation of 4-Hydroxyphenylacetonitrile

Reaction Pathway

This approach employs benzyl chloride or bromide to protect the hydroxyl group of 4-hydroxyphenylacetonitrile, followed by purification.

Procedure:

-

Starting Material : 4-Hydroxyphenylacetonitrile (1.0 equiv) is suspended in acetone.

-

Benzylation : Benzyl chloride (1.2 equiv) and potassium carbonate (2.5 equiv) are added.

-

Reaction : The mixture is refluxed at 60°C for 6 hours.

-

Workup : Filtration and recrystallization in methanol yield the product.

Key Parameters:

Advantages:

-

Scalable for industrial production.

-

Avoids hazardous bromine intermediates.

Grignard Reaction Followed by Nitrile Formation

Reaction Pathway

Advantages:

-

Flexibility in modifying the alkyl group.

-

High purity via controlled stoichiometry.

Microwave-Assisted Synthesis

Reaction Pathway

Microwave irradiation accelerates benzylation and cyclization steps, reducing reaction times.

Procedure:

-

Starting Material : 4-Hydroxyphenylacetonitrile and benzyl bromide are mixed in acetonitrile.

-

Microwave Conditions : Irradiated at 80°C for 3 minutes.

-

Purification : Column chromatography isolates the product.

Limitations:

-

Lower yield compared to conventional methods.

-

Requires specialized equipment.

Comparative Analysis of Methods

Table 1: Method Efficiency

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Nucleophilic Substitution | 98 | >99 | High |

| Benzylation | 82 | 97 | Moderate |

| Grignard-Nitrile | 80 | 95 | Low |

| Microwave-Assisted | 25 | 90 | Low |

Key Findings:

-

Nucleophilic Substitution offers the highest yield and scalability.

-

Benzylation balances cost and efficiency for industrial use.

-

Microwave methods are time-efficient but require optimization for yield improvement.

Challenges and Optimization Strategies

Impurity Mitigation:

Solvent Selection:

-

Polar aprotic solvents (e.g., DMSO, DMF) enhance reaction rates but complicate purification.

Industrial-Scale Considerations

Continuous Flow Reactors:

Cost Analysis:

| Reagent | Cost per kg (USD) |

|---|---|

| Benzyl chloride | 50 |

| Bromomethane | 120 |

| NaCN | 80 |

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-(Benzyloxy)phenyl)-2-methylpropanenitrile can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride or catalytic hydrogenation can be used for the reduction of the nitrile group.

Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

Oxidation: Benzoic acid derivatives.

Reduction: Corresponding amines.

Substitution: Nitro or halogenated derivatives of the original compound.

Applications De Recherche Scientifique

2-(4-(Benzyloxy)phenyl)-2-methylpropanenitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-(4-(Benzyloxy)phenyl)-2-methylpropanenitrile involves its interaction with specific molecular targets. For instance, the benzyloxy group can participate in hydrogen bonding and π-π interactions with biological macromolecules. The nitrile group can act as an electrophile, facilitating reactions with nucleophilic sites in enzymes or receptors .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of 2-(4-(Benzyloxy)phenyl)-2-methylpropanenitrile and analogous nitriles:

Reactivity and Stability

Electron-Withdrawing vs. Electron-Donating Groups :

- The benzyloxy group in the target compound is electron-donating, stabilizing the aromatic ring but reducing electrophilic substitution reactivity compared to electron-withdrawing groups like benzoyl in 2-(3-Benzoylphenyl)propionitrile .

- Fluorine in 2-(2-(Benzyloxy)-4-fluorophenyl)acetonitrile enhances electronegativity, influencing regioselectivity in reactions .

Nitrile Reactivity :

- Stability: The benzyloxy ether in the target compound is stable under basic conditions but cleavable under acidic or reductive conditions. In contrast, the boronic acid in 2-(4-Boronophenyl)-2-methylpropanenitrile requires anhydrous conditions to prevent protodeboronation .

Physical Properties

- Molecular Weight and Solubility: The target compound’s higher molecular weight (251.33 g/mol) compared to OTBN (193.24 g/mol) reduces solubility in polar solvents, necessitating use in non-aqueous media . Fluorinated derivatives (e.g., 2-(2-(Benzyloxy)-4-fluorophenyl)acetonitrile) exhibit increased hydrophobicity, enhancing blood-brain barrier penetration in drug candidates .

Melting/Boiling Points :

- Bulky substituents like benzyloxy elevate melting points due to restricted molecular motion. For example, the target compound likely has a higher melting point than 2-(4-methylphenyl)benzonitrile .

Activité Biologique

2-(4-(Benzyloxy)phenyl)-2-methylpropanenitrile is an organic compound characterized by a nitrile group linked to a tertiary carbon, which is further connected to a benzyloxy-substituted phenyl ring. Its molecular formula is C17H17NO, with a molecular weight of 251.32 g/mol. This compound has garnered attention in recent research due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The structural complexity of this compound enhances its chemical reactivity and biological activity. The benzyloxy group increases lipophilicity, facilitating interactions with lipid membranes and proteins, while the nitrile functional group may engage in significant biochemical interactions.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. The nitrile group can interact with various biological targets, potentially inhibiting microbial growth through disruption of cellular processes.

Anticancer Potential

The compound has shown promise in anticancer research. The structural features allow it to bind to specific molecular targets involved in cancer progression. Studies suggest that modifications to the nitrile group can enhance its efficacy as a potential BACE inhibitor, which is relevant for Alzheimer's disease treatment.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymes : The nitrile group may act as a ligand for metal ions and enzymes, influencing various biochemical pathways.

- Binding Affinity : The benzyloxy moiety may participate in hydrogen bonding and hydrophobic interactions, affecting the compound's binding affinity to proteins and enzymes.

- Cellular Interaction : Interaction studies suggest that the compound can influence cellular pathways due to its functional groups.

Comparative Analysis

To understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(3-Benzyloxyphenyl)-2-methylpropanenitrile | C17H17NO | Different substitution pattern on the phenyl ring |

| 3-(4-Benzyloxyphenyl)-3-methylbutanenitrile | C17H19NO | Contains a different branched alkane structure |

| 4-Benzyloxy-3-methylbenzonitrile | C16H15NO | Lacks the additional methyl group on the propanenitrile backbone |

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to or derived from this compound:

- BACE Inhibition : Compounds with similar nitrile groups have been investigated as potential BACE inhibitors. These studies highlight the importance of structural modifications in enhancing inhibitory activity against enzymes implicated in Alzheimer's disease .

- PKC Interaction : Investigations into nitrile-containing compounds suggest potential interactions with Protein Kinase C (PKC), which plays a critical role in various cellular processes .

- Neuroprotective Effects : Related compounds have demonstrated neuroprotective effects and anti-neuroinflammatory properties, indicating that structural analogs may offer therapeutic benefits against neurodegenerative diseases .

Q & A

Q. What are the common synthetic routes for preparing 2-(4-(benzyloxy)phenyl)-2-methylpropanenitrile, and how do reaction conditions influence yield?

The synthesis typically involves condensation reactions between benzyloxy-substituted aryl halides and nitrile-containing precursors. For example, analogous compounds (e.g., bromophenyl-thiophene derivatives) are synthesized via nucleophilic substitution or Friedel-Crafts alkylation, followed by nitrile group introduction using cyanide sources like KCN or trimethylsilyl cyanide . Reaction parameters such as temperature (optimized between 60–120°C), solvent polarity (e.g., DMF or THF), and catalyst choice (e.g., palladium for cross-couplings) critically affect yield. Evidence from structurally similar nitriles suggests yields ranging from 45% to 78% under optimized conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- NMR : The benzylic protons (δ 4.8–5.2 ppm for benzyloxy CH₂), aromatic protons (δ 6.8–7.5 ppm), and nitrile carbon (δ ~115–120 ppm in NMR) are diagnostic .

- IR : A sharp absorption band near 2240 cm⁻¹ confirms the nitrile group.

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should align with the molecular weight (calculated as 265.3 g/mol for C₁₇H₁₅NO).

X-ray crystallography (as used for related nitriles) resolves steric effects from the methyl and benzyloxy groups .

Q. What are the key physical properties (e.g., solubility, stability) relevant to handling this compound in laboratory settings?

- Solubility : Likely soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in dichloromethane or THF. Hydrochloride salt derivatives of analogous amines enhance aqueous solubility .

- Stability : The nitrile group is hydrolytically stable under neutral conditions but may degrade in strong acids/bases. Store at 2–8°C in inert atmospheres to prevent oxidation of the benzyloxy group .

Q. What known biological targets or pathways are associated with structurally similar nitriles?

Related benzyloxy-phenyl nitriles interact with neurotransmitter receptors (e.g., serotonin and dopamine transporters) due to their aromatic and polar functionalities. For example, 2-[4-(benzyloxy)phenyl]propan-2-amine hydrochloride modulates monoamine reuptake, suggesting potential neuropharmacological applications .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity or stability data for this compound?

Discrepancies often arise from incomplete characterization (e.g., impurity profiles) or environmental factors (humidity, light). Strategies include:

- Purity Assessment : Use HPLC-MS to quantify impurities (e.g., hydrolyzed byproducts).

- Stability Studies : Accelerated degradation tests under varying pH, temperature, and UV exposure .

- Computational Modeling : Predict degradation pathways via DFT calculations to identify vulnerable functional groups .

Q. What advanced strategies improve regioselectivity in functionalizing the benzyloxy-phenyl core?

- Directed Ortho-Metalation : Use directing groups (e.g., sulfonyl or boronates) to achieve selective substitutions. Boron-containing derivatives (e.g., 2-(4-boronophenyl)-2-methylpropanenitrile) enable Suzuki-Miyaura cross-couplings for aryl-aryl bond formation .

- Protecting Groups : Temporarily mask the nitrile with tert-butyldimethylsilyl (TBS) groups to prevent undesired side reactions during benzyloxy modifications .

Q. How can molecular docking studies elucidate the mechanism of action for this compound in biological systems?

- Target Identification : Screen against databases (e.g., PDB) for receptors with hydrophobic pockets accommodating the benzyloxy-phenyl moiety.

- Docking Protocols : Use AutoDock Vina or Schrödinger Suite to simulate binding affinities. For example, docking analogous nitriles into serotonin transporter models revealed π-π stacking with Phe335 and hydrogen bonding with Thr439 .

Q. What methodologies are recommended for assessing the compound’s ecological impact, given limited ecotoxicity data?

Q. How can researchers optimize synthetic routes to scale-up production while maintaining stereochemical integrity?

- Flow Chemistry : Continuous reactors minimize side reactions (e.g., nitrile hydrolysis) and improve heat transfer for exothermic steps.

- Chiral Auxiliaries : For enantiomerically pure analogs, employ Evans auxiliaries or enzymatic resolution, as demonstrated in stereoselective syntheses of (S)-benzyloxy-propanals .

Q. What advanced analytical techniques address co-elution issues in HPLC purity assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.